molecular formula C11H12N2O3 B8426145 3-(3-Nitropyridin-4-yl)cyclohex-2-en-1-ol

3-(3-Nitropyridin-4-yl)cyclohex-2-en-1-ol

Cat. No. B8426145
M. Wt: 220.22 g/mol
InChI Key: FYPFYIHEOKDEJC-UHFFFAOYSA-N
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Description

3-(3-Nitropyridin-4-yl)cyclohex-2-en-1-ol is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Nitropyridin-4-yl)cyclohex-2-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Nitropyridin-4-yl)cyclohex-2-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(3-Nitropyridin-4-yl)cyclohex-2-en-1-ol

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol

InChI

InChI=1S/C11H12N2O3/c14-9-3-1-2-8(6-9)10-4-5-12-7-11(10)13(15)16/h4-7,9,14H,1-3H2

InChI Key

FYPFYIHEOKDEJC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C(C1)C2=C(C=NC=C2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-(3-nitropyridin-4-yl)cyclohex-2-en-1-one (1.9 g, 8.7 mmol) and cerium trichloride (4.2 g, 11 mmol) in EtOH (30 mL) at 0° C., sodium tetrahydroborate (0.43 g, 11 mmol) was slowly added. The reaction mixture was stirred at 0° C. for 2 h, then quenched with water (40 mL). After vacuum filtration, the residue was diluted with EtOAc. The aqueous layer was extracted three times with EtOAc. The combined organic layers were dried, filtered and concentrated under reduced pressure to give a crude product, which was further purified by silica gel column chromatography (eluting with 0-30% MeOH in EtOAc) to give the sub-title compound (1.06 g, 55%). LCMS calc. for C11H13NO3 (M+H)+: m/z=221.1. Found: 221.1.
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1.9 g
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4.2 g
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0.43 g
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30 mL
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Yield
55%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 3-(3-nitropyridin-4-yl)cyclohex-2-enone (1.0 equiv.) was added EtOH (0.2 M) and CeCl3-7H2O (1.3 equiv.). The reaction was cooled to 0° C., then NaBH4 (1.3 equiv.) was added in portions. Stirred for 2 h at 0° C., then quenched by adding water, concentrated to remove the EtOH, added EtOAc, extracted the organics, dried with brine, then Na2SO4, and concentrated to yield 3-(3-nitropyridin-4-yl)cyclohex-2-enol (99%). LC/MS=221.1 (M+H), LC=2.235 min.
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CeCl3-7H2O
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